molecular formula C15H13N5O2 B2915542 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396782-24-3

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2915542
CAS No.: 1396782-24-3
M. Wt: 295.302
InChI Key: TVVOCPDPSPHXCT-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel synthetic opioids and other therapeutic agents. This compound features a benzamide core linked to a 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole moiety, a structural motif known to be of high pharmacological relevance. The tetrazole group is a valuable bioisostere for carboxylic acids and other functional groups, often employed to modify a compound's potency, metabolic stability, and binding affinity . Compounds within this structural class are frequently investigated for their potential activity as μ-opioid receptor (MOR) agonists . The presence of the tetrazole ring is a key feature in several potent synthetic opioids, suggesting that this compound may serve as a crucial intermediate or precursor in the synthesis of biologically active molecules . Its primary research value lies in its application as a building block for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. Researchers utilize this compound in lead optimization studies to fine-tune pharmacological properties such as receptor selectivity and metabolic pathways . The synthesis of such 1H-tetrazole derivatives is typically achieved through cycloaddition reactions, such as the catalyzed reaction of amines, triethyl orthoformate, and sodium azide, or the reaction of sodium azide with nitriles . This product is intended for laboratory research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-19-15(22)20(18-17-19)13-9-7-12(8-10-13)16-14(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVOCPDPSPHXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound characterized by a unique structure that includes a benzamide moiety linked to a tetrazole derivative. This compound has garnered attention in pharmaceutical research due to its potential biological activities, although comprehensive studies on its mechanisms and effects are still limited.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N6O2C_{13}H_{12}N_{6}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a phenyl ring attached to a benzamide group and a tetrazole ring that contains a methyl and an oxo group. This configuration allows for diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the tetrazole ring, known for its diverse pharmacological properties. The following sections summarize the potential biological activities based on available research findings.

1. Antimicrobial Activity

This compound exhibits potential antimicrobial properties. Interaction studies have indicated that compounds with similar structures often show effectiveness against various bacterial strains. For example, related compounds have demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin.

2. Anti-inflammatory Properties

Research suggests that the compound may also possess anti-inflammatory activity. The specific mechanisms remain unclear; however, the structural features that contribute to this activity are likely related to its ability to modulate inflammatory pathways through interactions with relevant enzymes or receptors.

3. Anticancer Potential

Preliminary studies indicate that derivatives of tetrazole compounds can exhibit anticancer properties. While direct studies on this compound are sparse, structural analogs have shown significant cytotoxicity against various cancer cell lines . The presence of the tetrazole ring is essential for this activity, as indicated by structure–activity relationship (SAR) analyses.

Compound Name Structure Features Biological Activity
2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamideSimilar tetrazole structureAntimicrobial
N-(1-benzyl)-N'-phenylureaUrea instead of amideHerbicidal
3-amino-N-(4-chlorophenyl)-2-thiazolidinoneThiazolidinone ringAnticancer

The exact mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance. These interactions may lead to modulation of biological pathways relevant to its proposed activities.

Case Studies and Research Findings

While there are few direct case studies focusing solely on this compound, research on similar compounds provides insight into its potential applications:

Study 1: Antimicrobial Efficacy

A study evaluated various tetrazole derivatives for their antimicrobial activity against common pathogens. Results indicated that compounds with similar structural features exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity Assays

In vitro assays conducted on related tetrazole compounds showed promising results against cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). These findings suggest potential pathways for further exploration regarding the anticancer efficacy of this compound.

Comparison with Similar Compounds

Target Compound:

  • Core structure : Benzamide linked to a 4-methyl-5-oxo-tetrazole-substituted phenyl group.
  • Key functional groups :
    • Tetrazole ring (4,5-dihydro-1H-tetrazol-5-one) with methyl substituent.
    • Benzamide carbonyl (C=O).

Analogous Compounds:

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) :

  • Heterocycle : Isoxazole-thiadiazole fused system.
  • Substituents : Phenyl and benzamide groups.
  • Key differences : Replaces tetrazole with a thiadiazole-isoxazole system, introducing sulfur and oxygen heteroatoms .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, ) :

  • Heterocycle : Thiadiazole-pyridine hybrid.
  • Substituents : Acetyl and methyl groups on pyridine.
  • Key differences : Pyridine ring introduces aromatic nitrogen, altering electronic properties compared to tetrazole .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, ) :

  • Heterocycle : 1,2,4-Triazole-thione.
  • Substituents : Sulfonyl and difluorophenyl groups.
  • Key differences : Sulfonyl electron-withdrawing groups enhance acidity; thione tautomerism affects reactivity .

Physicochemical Properties

Compound Melting Point (°C) IR Stretching (cm⁻¹) NMR Features (δ, ppm)
Target Compound Not reported Expected: ~1670–1700 (C=O), ~3150–3300 (NH)
Compound 6 160 1606 (C=O) 7.36–8.13 (Ar-H, isoxazole-H)
Compound 8a 290 1679, 1605 (2C=O) 2.49 (CH3), 7.47–8.39 (Ar-H)
Compounds 7–9 200–290 1247–1255 (C=S), 3278–3414 (NH) 1.36–8.35 (CH3, CH2, Ar-H)

Key Observations :

  • The tetrazole-based target likely exhibits higher metabolic stability than thiadiazole or triazole derivatives due to the tetrazole’s resistance to enzymatic degradation.
  • Sulfonyl and fluorine substituents in triazole-thiones () increase polarity and acidity compared to the methyl-oxo tetrazole system.
  • Higher melting points in thiadiazole-pyridine hybrids (e.g., 290°C for 8a) suggest enhanced crystallinity due to planar aromatic systems .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Tetrazole C=O stretch (~1670–1700 cm⁻¹) would differ from thiadiazole C=O (1605–1679 cm⁻¹) and triazole C=S (1247–1255 cm⁻¹) .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) in the target compound contrasts with thiol-containing tautomers in triazole derivatives .
  • NMR Spectroscopy :
    • Methyl groups in the target compound (δ ~2.5 ppm) align with analogs like 8a (δ 2.49–2.63 ppm) .
    • Aromatic protons in the benzamide moiety (δ ~7.3–8.4 ppm) are consistent across all compounds .

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